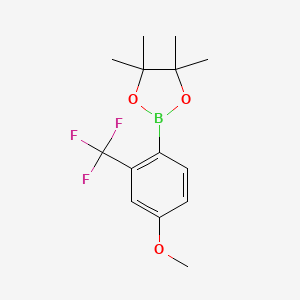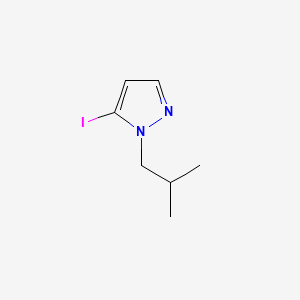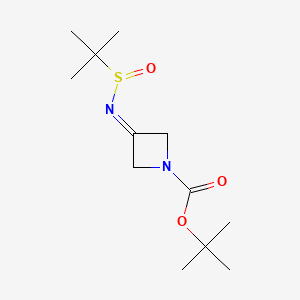
4-Chloro-2-Methylphenol--d3,OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-Methylphenol–d3,OD” is a variant of 4-Chloro-2-methylphenol . It is also known as 4-Chloro-o-cresol . The molecular formula is C7H7ClO and the molecular weight is 142.58 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenol consists of a benzene ring with a chlorine atom, a methyl group, and a hydroxyl group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Physical And Chemical Properties Analysis
4-Chloro-2-methylphenol has a melting point of 43-46 °C and a boiling point of 220-225 °C . It has a density of 1.2 g/cm3 . The compound is off-white to slightly brownish crystalline solid .
Safety And Hazards
properties
CAS RN |
1219804-06-4 |
|---|---|
Product Name |
4-Chloro-2-Methylphenol--d3,OD |
Molecular Formula |
C7H7ClO |
Molecular Weight |
146.606 |
IUPAC Name |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
InChI Key |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)O |
synonyms |
4-Chloro-2-Methylphenol--d3,OD |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

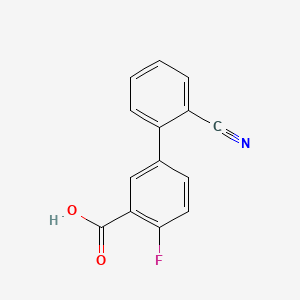

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)
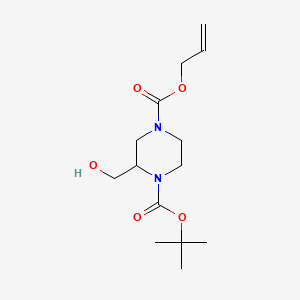
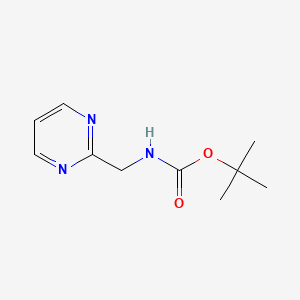
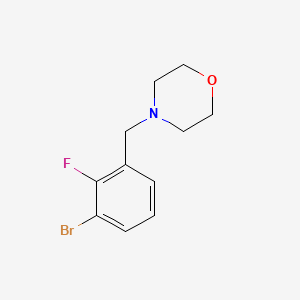
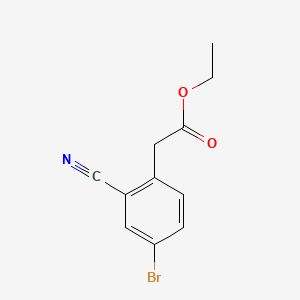
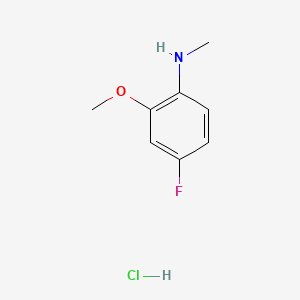
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
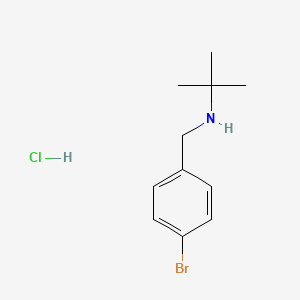
![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)
